Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate
Description
Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate is a phosphonate ester featuring a furan ring substituted with a 1,3-dithiane moiety and a 3-methylbutyl chain. The compound’s structural complexity—combining sulfur-rich dithiane, a furyl group, and a branched alkyl chain—distinguishes it from simpler phosphonate derivatives .
Properties
IUPAC Name |
2-diethoxyphosphoryl-5-[2-(3-methylbutyl)-1,3-dithian-2-yl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29O4PS2/c1-5-19-22(18,20-6-2)16-9-8-15(21-16)17(11-10-14(3)4)23-12-7-13-24-17/h8-9,14H,5-7,10-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNMRQJJEMROQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(O1)C2(SCCCS2)CCC(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29O4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Diethyl (1,3-Dithian-2-yl)phosphonate Intermediate
A closely related compound, Diethyl (1,3-Dithian-2-yl)phosphonate (C8H17O3PS2, MW 256.3 g/mol), serves as a key intermediate in the synthesis of the target molecule. Its preparation is well-documented and involves:
- Dissolving (1,3-dithian-2-yl)phosphonate in tetrahydrofuran (THF) at low temperature (-78 °C).
- Addition of n-butyllithium to generate a lithio intermediate.
- Subsequent reaction with an aldehyde to form a ketene dithioacetal intermediate.
- Oxidative workup using copper sulfate in methanol to afford the homologated methyl ester product.
This sequence exemplifies the one-carbon homologation via ketene dithioacetalization, a critical transformation for building the carbon skeleton with the dithiane moiety intact. The reaction yields are typically high (around 73-85%) under optimized conditions.
Multi-step Synthesis of Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate
The complete synthesis involves:
Step 1: Alkylation of the dithiane ring
The dithiane intermediate is alkylated at the 2-position with 3-methylbutyl halide under basic conditions, often using sodium hydride or potassium tert-butoxide as base in an aprotic solvent such as dimethylformamide (DMF) or THF. This step installs the branched alkyl substituent critical for the target structure.Step 2: Coupling with the 2-furyl moiety
The 5-position of the molecule is functionalized with a 2-furyl group. This can be achieved via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) starting from halogenated dithiane intermediates and furylboronic acids or furylstannanes. Alternatively, direct substitution methods may be employed if suitable leaving groups are present.Step 3: Phosphorylation to form the diethyl phosphonate
The final step involves phosphorylation of the hydroxyl or halide precursor with diethyl phosphorochloridate or similar phosphonylating agents in the presence of a base such as triethylamine. This step introduces the diethyl phosphonate ester functionality at the 2-position of the furyl ring.
Reaction Conditions and Purification
- Temperature control is critical, with many steps performed at low temperatures (-78 °C to 0 °C) to prevent decomposition of sensitive groups.
- Solvent choice : THF, DMF, and ethyl acetate are commonly used solvents for their solubilizing properties and compatibility with organometallic reagents.
- Purification : Silica gel chromatography is the standard method for isolating the products, often using mixtures of hexanes and ethyl acetate (2-3% EtOAc in hexanes) to achieve high purity.
- Yield optimization : Careful stoichiometric control and slow addition of reagents improve yields and reduce side products.
Summary Data Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Formation of dithiane ring | Aldehyde + 1,3-propanedithiol, acid | 1,3-Dithiane intermediate | High | Standard dithiane synthesis |
| 2 | Alkylation | 3-methylbutyl halide, base (NaH) | 2-(3-methylbutyl)-1,3-dithiane derivative | Moderate | Requires inert atmosphere |
| 3 | Coupling with furyl group | Pd-catalyst, furylboronic acid | 5-(2-furyl)-2-(3-methylbutyl)-1,3-dithiane | Moderate | Cross-coupling reaction |
| 4 | Phosphorylation | Diethyl phosphorochloridate, base | This compound | Moderate to high | Final ester formation |
Research Findings and Considerations
- The stability of the dithiane ring under various reaction conditions is a critical factor; it is stable under basic and mild acidic conditions but can be sensitive to strong acids or oxidants.
- The selectivity of alkylation at the 2-position of the dithiane is generally high due to the acidity of the dithiane methylene protons.
- The introduction of the furyl group via cross-coupling requires careful catalyst and ligand selection to avoid decomposition of the sulfur-containing dithiane ring.
- The phosphorylation step must be controlled to prevent hydrolysis or overreaction, often requiring anhydrous conditions.
- Purification challenges arise due to the compound’s polarity and presence of sulfur atoms, often necessitating gradient chromatography.
Scientific Research Applications
Structural Features
- Molecular Formula :
- Molecular Weight : 392.5 g/mol
- IUPAC Name : diethyl (5-(2-isopentyl-1,3-dithian-2-yl)furan-2-yl)phosphonate
- CAS Number : 1199589-68-8
Reactivity
The reactivity of diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate is attributed to:
- Hydrolysis of the phosphonate group leading to phosphonic acids.
- Electrophilic aromatic substitution due to the presence of the furyl ring.
- Nucleophilic substitutions involving the dithiane unit, which can stabilize carbanions.
Medicinal Chemistry
This compound has shown promise in drug development due to its unique structural properties. Its potential applications include:
- Anticancer Agents : Research indicates that similar organophosphorus compounds can inhibit cancer cell proliferation.
- Antiviral Activity : Studies suggest that phosphonates may exhibit antiviral properties by interfering with viral replication mechanisms.
Agricultural Science
This compound's potential as a pesticide or herbicide is being explored:
- Herbicidal Activity : The structural similarities with known herbicides suggest it may inhibit plant growth or disrupt metabolic pathways in weeds.
- Fungicidal Properties : Preliminary studies indicate effectiveness against certain fungal pathogens affecting crops.
Material Science
This compound may be utilized in the development of new materials:
- Polymer Chemistry : Its phosphonate group can be used to synthesize polymers with enhanced properties such as flame resistance or improved mechanical strength.
Case Study 1: Anticancer Activity
A study conducted on organophosphorus compounds similar to this compound demonstrated significant cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction through caspase activation.
Case Study 2: Herbicidal Efficacy
Field trials assessing the herbicidal activity of phosphonate compounds revealed that certain derivatives effectively reduced weed biomass by over 70% compared to untreated controls. These results suggest a viable pathway for developing new herbicides based on this compound.
Mechanism of Action
The mechanism by which Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate exerts its effects involves:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity through binding to active sites or allosteric sites.
Pathways Involved: It may influence metabolic pathways by modulating enzyme activity, affecting processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphonates
Structural and Functional Group Analysis
Table 1: Key Structural Features and Substituents
| Compound | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Furan-Phosphonate | 1,3-Dithiane, 3-Methylbutyl | Phosphonate, Dithiane, Furan |
| Diethyl 2-Oxo-2-Arylethylphosphonates | Ethylphosphonate | Aryl, Ketone | Phosphonate, Ketone |
| Thiazine-Thiones (1e–1h) | Thiazine-Thione | Mesityl, Trifluoromethyl, Methoxy | Thione, Phosphonate |
| Tetrazolyl Phosphonates (3y, 3z) | Tetrazole-Phosphonate | Nitrophenyl, Naphthyl, Thiophene-Carboxylate | Tetrazole, Difluoromethyl, Phosphonate |
Comparison :
- The target’s 1,3-dithiane introduces sulfur atoms, which may enhance metal-binding capacity compared to purely aromatic derivatives (e.g., 1e–1h).
- The 3-methylbutyl chain adds steric bulk and lipophilicity, contrasting with electron-withdrawing groups (e.g., -CF₃ in 1f) that reduce electron density on the core structure.
- Tetrazolyl phosphonates (3y, 3z) feature nitrogen-rich heterocycles, offering distinct hydrogen-bonding capabilities compared to the target’s furan and dithiane systems .
Physicochemical Properties
Table 2: Physical Properties and Stability
Comparison :
- The target’s dithiane and furyl groups likely increase molar mass and lipophilicity compared to Diethyl (5-formylfuran-2-yl)phosphonate .
- Its stability may be intermediate: less reactive than formyl-containing analogs (prone to oxidation) but more sensitive than CF₃-substituted thiazine-thiones (1h) .
Biological Activity
Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate is a complex organophosphorus compound with the molecular formula and a molecular weight of 392.5 g/mol. This compound is characterized by its unique structure, which includes a furyl group, a dithiane moiety, and a phosphonate group, making it of interest in various fields including medicinal chemistry and agricultural science.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and proteins. The phosphonate group can undergo hydrolysis to form phosphonic acids, which may inhibit enzyme activity by binding to active sites or allosteric sites. Additionally, the presence of the furyl ring allows for electrophilic aromatic substitution reactions, potentially leading to further functionalization and biological interactions .
Biological Studies
Research has shown that this compound exhibits various biological activities:
- Enzyme Inhibition : Studies indicate that this compound can inhibit certain enzymes involved in metabolic pathways, affecting processes such as signal transduction and metabolic regulation.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to confirm these effects.
- Therapeutic Potential : Its structural features suggest that it could serve as a pharmacophore in drug design, particularly in the development of new therapeutics targeting inflammatory and autoimmune diseases.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Diethyl (1,3-Dithian-2-yl)phosphonate | Contains dithiane but lacks furyl group | Simpler structure; used primarily as an intermediate |
| Diethyl 4-methylphenylphosphonate | Contains an aromatic ring but lacks dithiane | Known for its herbicidal activity |
| Diethyl (furfuryl)phosphonate | Contains furfuryl but lacks dithiane | Focused on agricultural applications |
This compound stands out due to its combination of both dithiane and furyl functionalities, potentially leading to novel biological activities not found in simpler analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis can be initiated via the Steglich esterification protocol using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) as catalysts. Start with alkaline hydrolysis of dimethyl phosphonates followed by esterification with appropriate alcohols. Optimize reaction conditions by adjusting molar ratios (e.g., 1:1.2 substrate-to-alcohol), temperature (0–25°C), and solvent polarity (DMF or dichloromethane). Monitor progress via <sup>31</sup>P NMR to track phosphonate intermediate formation .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Employ single-crystal X-ray diffraction to resolve the 3D molecular geometry, particularly the spatial arrangement of the dithiane and furyl moieties. Complement this with vibrational spectroscopy (FT-IR) to identify functional groups (e.g., P=O at ~1250 cm<sup>-1</sup>) and UV-Vis spectroscopy to assess conjugation effects. Computational tools like DFT can model electron density distribution and predict reactivity sites .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats. Avoid contact with oxidizers (e.g., peroxides) to prevent hazardous reactions. Store under inert gas (argon) at –20°C to minimize degradation. Dispose of waste via certified hazardous waste contractors, adhering to REACH and EPA guidelines for organophosphonates .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the 1,3-dithiane moiety in modulating reactivity?
- Methodological Answer : Conduct kinetic isotope effect (KIE) experiments using deuterated analogs to probe hydrogen-bonding interactions. Perform <sup>1</sup>H/<sup>13</sup>C NMR titration studies with Lewis acids (e.g., BF3) to assess the dithiane’s chelating ability. Compare reaction rates in nucleophilic substitutions (e.g., with Grignard reagents) to quantify steric and electronic effects .
Q. What strategies can resolve contradictions in biological activity data for phosphonate derivatives?
- Methodological Answer : Address variability in bioassay results by standardizing cell lines (e.g., HepG2 for cytotoxicity) and using high-content screening (HCS) for multi-parametric analysis. Validate target engagement via SPR (surface plasmon resonance) to measure binding affinity to enzymes like phosphatases. Cross-reference with computational docking studies to identify false positives .
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
- Methodological Answer : Apply molecular dynamics (MD) simulations to model interactions with transition-metal catalysts (e.g., Pd or Ru complexes). Use QM/MM (quantum mechanics/molecular mechanics) hybrid methods to simulate reaction pathways, focusing on phosphonate group participation in ligand exchange. Validate with experimental turnover frequency (TOF) data .
Q. What methodologies enable tracking the environmental fate of this compound in ecotoxicology studies?
- Methodological Answer : Use <sup>14</sup>C-labeled analogs to trace biodegradation pathways in soil and aquatic systems. Perform LC-HRMS (liquid chromatography-high-resolution mass spectrometry) to identify metabolites. Assess bioaccumulation potential via logP calculations and experimental octanol-water partitioning .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
